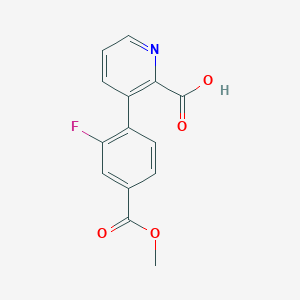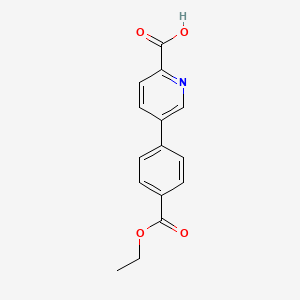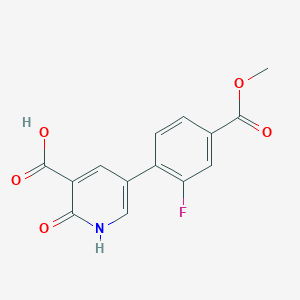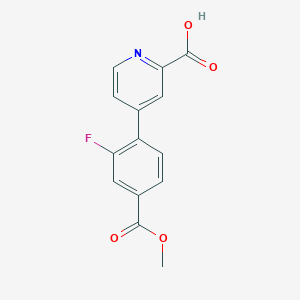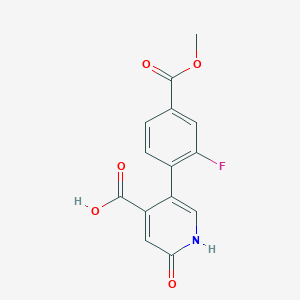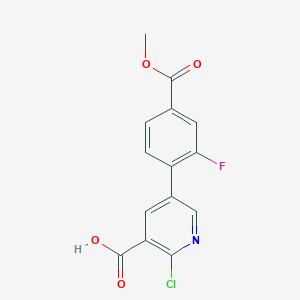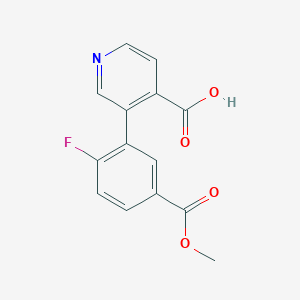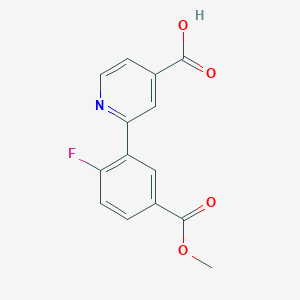
5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid (FMCPA) is an analog of nicotinic acid, an important biological molecule. It is a fluorinated derivative of nicotinic acid and has been used in various scientific experiments. FMCPA has been found to possess various biochemical and physiological effects, making it a valuable tool for scientists.
科学的研究の応用
5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been used in various scientific experiments. It has been used as a ligand to study the binding of nicotinic acid receptor (NAR) and as an agonist of the NAR. It has also been used in studies of the structure and function of G-protein coupled receptors (GPCRs) and in studies of the role of NAR in metabolic processes. 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has also been used in studies of the effects of nicotinic acid on cell signaling pathways.
作用機序
5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% binds to the NAR and activates the G-protein coupled receptor (GPCR). This activation leads to the release of intracellular signaling molecules, such as cAMP, which activate downstream signaling pathways. These pathways lead to the activation of various metabolic processes, such as fatty acid oxidation and glucose uptake.
Biochemical and Physiological Effects
5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been found to have various biochemical and physiological effects. It has been found to increase fatty acid oxidation and glucose uptake in cells. It has also been found to reduce cholesterol levels in the blood. Additionally, 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, relatively stable, and has a low degree of toxicity. Additionally, 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has a high affinity for the NAR, making it a useful tool for studying the binding and activation of the receptor. However, 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% is not as potent as other NAR agonists, making it less useful as a therapeutic agent.
将来の方向性
Future research on 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% could focus on its potential therapeutic applications. Additional studies could be conducted to investigate the effects of 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% on other metabolic processes, such as lipolysis and gluconeogenesis, and to investigate the effects of 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% on other GPCRs. Additionally, further research could be conducted to investigate the potential anti-inflammatory and anti-oxidant effects of 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%. Finally, research could be conducted to investigate the potential of 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% as a drug delivery agent.
合成法
5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% is synthesized by a two-step process. The first step involves the reaction of 5-methoxycarbonylphenylacetic acid with 2-fluorobenzoyl chloride in the presence of a base such as sodium carbonate. The second step involves the reaction of the resulting product with nicotinic acid in the presence of a base such as sodium hydroxide. The reaction yields 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% as the desired product.
特性
IUPAC Name |
5-(2-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)8-2-3-12(15)11(5-8)9-4-10(13(17)18)7-16-6-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOZYHBRJSMWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688110 |
Source


|
| Record name | 5-[2-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-92-4 |
Source


|
| Record name | 5-[2-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

